4-(Trifluoromethyl)-L-phenylalanine
Overview
Description
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties1. However, specific information about “4-(Trifluoromethyl)-L-phenylalanine” is not readily available.
Synthesis Analysis
Trifluoromethyl-containing compounds can be synthesized through various methods. For instance, trifluoromethylpyridines can be synthesized through a process involving the protection of crops from pests2. However, the exact synthesis process for “4-(Trifluoromethyl)-L-phenylalanine” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, specific information about the molecular structure of “4-(Trifluoromethyl)-L-phenylalanine” is not available3.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they can be involved in radical trifluoromethylation reactions1. However, specific information about the chemical reactions of “4-(Trifluoromethyl)-L-phenylalanine” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and solubility5. However, specific information about the physical and chemical properties of “4-(Trifluoromethyl)-L-phenylalanine” is not available.Scientific Research Applications
It acts as a phosphotyrosyl mimetic suitable for inhibitors targeting signal transduction pathways, including SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).
This compound shows promise in targeted alpha therapy (TAT) for various cancers (Watanabe et al., 2018).
Derivatives like 4′-Azido-3′,5′-ditrito-L-phenylalanine peptides are used for specific photoaffinity labeling of receptor and enzyme molecules (Fischli et al., 1976).
4-cyano-L-phenylalanine (pCNPhe) serves as a vibrational reporter of protein environments and is genetically incorporated into proteins to study local structures and dynamics (Bazewicz et al., 2012).
L-Phenylalanine, an essential amino acid, has applications in human health and nutritional products (Liu et al., 2018).
Modified L-phenylalanine 4-hydroxylase from Chromobacterium violaceum, with increased l-tryptophan hydroxylation activity, can improve pharmacological applications (Kino et al., 2009).
Photoreactive compounds derived from this amino acid are used to study phenylpropanoid biosynthesis (Hashimoto et al., 2000).
4-nitrophenylalanine (4NP) forms hydrogen bonding mediated crystals in water, aiding in peptide synthesis (Singh et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For instance, some trifluoromethyl-containing compounds can cause skin burns and eye damage6. However, specific safety and hazard information for “4-(Trifluoromethyl)-L-phenylalanine” is not available.
Future Directions
The future directions of research on trifluoromethyl-containing compounds could involve the development of new synthesis methods, the exploration of novel applications, and the improvement of existing technologies7. However, specific future directions for “4-(Trifluoromethyl)-L-phenylalanine” are not specified in the available literature.
Please note that this information is based on general knowledge about trifluoromethyl-containing compounds and may not apply directly to “4-(Trifluoromethyl)-L-phenylalanine”. For more specific information, further research or consultation with a subject matter expert may be necessary.
properties
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347041 | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-L-phenylalanine | |
CAS RN |
114926-38-4 | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.